molecular formula C8H11ClN2O2 B2997807 1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one CAS No. 1271675-87-6

1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one

Cat. No.: B2997807
CAS No.: 1271675-87-6
M. Wt: 202.64
InChI Key: NBVRZNWCJNWHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one (CAS: 1271675-87-6) is a heterocyclic compound with the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol . It is characterized by a dihydropyrimidin-2-one core substituted with a 2-(2-chloroethoxy)ethyl group. Key properties include:

  • Physical State: Oil at room temperature.
  • Storage: Requires refrigeration at 4°C to maintain stability .

Its IUPAC name, 1-[2-(2-chloroethoxy)ethyl]pyrimidin-2-one, reflects its structural features, which combine a pyrimidinone ring with an ether-linked chloroalkyl chain. PubChem CID: 55247916 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-chloroethoxy)ethyl]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c9-2-6-13-7-5-11-4-1-3-10-8(11)12/h1,3-4H,2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVRZNWCJNWHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCOCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one typically involves the reaction of 2-(2-chloroethoxy)ethanol with a suitable pyrimidinone precursor. One common method involves the use of thionyl chloride to convert 2-(2-chloroethoxy)ethanol into an intermediate, which is then reacted with a pyrimidinone derivative under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidinones, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The chloroethoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The dihydropyrimidinone moiety can interact with various receptors and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Dihydropyrimidin-2-one Derivatives

Compounds sharing the dihydropyrimidin-2-one core but differing in substituents exhibit distinct physicochemical and functional properties:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications
1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one 2-(2-Chloroethoxy)ethyl 202.64 Oil, chloro group for reactivity Synthetic intermediate, alkylation agent
4-Amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one Oxolane (tetrahydrofuran) ring with amino and hydroxymethyl groups ~300 (estimated) Polar, likely solid Nucleoside analogues (e.g., antiviral drugs)
4-Amino-5-chloro-1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one Fluoro, hydroxymethyl, and oxolane substituents ~300 (estimated) High polarity, complex stereochemistry Antiviral or anticancer agents

Key Differences :

  • Amino and hydroxymethyl groups in analogues enhance hydrogen-bonding capacity, improving solubility but reducing stability compared to the chloroethoxy group .

Dihydropyridin-2-one Derivatives

Compounds with a pyridinone core instead of pyrimidinone exhibit altered electronic and steric profiles:

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Properties Applications
1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride Dihydropyridin-2-one Amino-phenylethyl 250.73 Hydrochloride salt, solid CNS-targeting pharmaceuticals
1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one Dihydropyridin-2-one Dimethoxyethyl, methyl 197.23 Likely liquid, no halogen Polymer or agrochemical intermediates

Key Differences :

  • The pyridinone core (one nitrogen) is less electron-deficient than pyrimidinone (two nitrogens), affecting reactivity in cycloaddition or coordination chemistry.

Chloroethoxy-Containing Compounds

Simpler molecules with the 2-chloroethoxy motif highlight the target compound’s role in synthesis:

Compound Name Structure Molecular Weight (g/mol) Key Properties Applications
2-(2-Chloroethoxy)ethanol HOCH₂CH₂OCH₂CH₂Cl 124.56 Liquid, bp 79–81°C (5 mmHg) , density 1.18 g/mL Solvent, polymer precursor
2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione Isoindole-dione core 253.68 Solid, aromatic Photovoltaic materials, dyes

Key Differences :

  • The target compound’s pyrimidinone ring adds rigidity and hydrogen-bonding sites absent in 2-(2-chloroethoxy)ethanol, which is a flexible diol suited for polyether synthesis .
  • The isoindole-dione derivative () leverages aromaticity for applications in materials science, contrasting with the target’s heterocyclic reactivity .

Biological Activity

1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings, including synthesis methods, biological assays, and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₉H₁₂ClN₃O
  • CAS Number : 1271675-87-6

This compound belongs to the class of dihydropyrimidinones, which are known for various biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

Research indicates that this compound can be synthesized through multiple methods. One efficient approach involves the use of natural catalysts such as granite and quartz to facilitate the reaction between aldehydes and urea derivatives . This method not only enhances yield but also promotes environmental sustainability.

Antimicrobial Activity

Studies have shown that several derivatives of dihydropyrimidinones exhibit antimicrobial properties. For instance, certain synthesized compounds demonstrated moderate antimicrobial activity against various bacterial strains . Although specific data on this compound's antimicrobial efficacy is limited, its structural relatives suggest a potential for similar activity.

Anticancer Properties

Research into the anticancer potential of related compounds indicates that they may inhibit key signaling pathways involved in cancer cell proliferation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by modulating the phosphoinositide 3-kinase (PI3K)/Akt pathway .

In vitro studies are necessary to establish whether this compound can similarly affect these pathways.

Table 1: Summary of Biological Activities of Dihydropyrimidinones

Compound NameActivity TypeObserved EffectsReference
This compoundAntimicrobialModerate activity (related compounds)
Similar DihydropyrimidinonesAnticancerInduces apoptosis via PI3K/Akt pathway
Various DerivativesAntimicrobialInhibition of bacterial growth

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. While preliminary data on related compounds suggest promising antimicrobial and anticancer properties, further research is required to elucidate the specific mechanisms of action and therapeutic potential of this compound. Future studies should focus on:

  • In vitro and in vivo testing to confirm biological activities.
  • Mechanistic studies to understand how this compound interacts with cellular pathways.
  • Exploration of structure-activity relationships to optimize efficacy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one, and how can intermediates be purified?

  • Methodology : Synthesis typically involves nucleophilic substitution reactions to introduce the 2-(2-chloroethoxy)ethyl group to the dihydropyrimidin-2-one core. For example, intermediates like 2-(2-chloroethoxy)ethanol (CAS 628-89-7) can be used as precursors . Purification may involve column chromatography or recrystallization using solvents like DMF or ethyl acetate, as seen in analogous pyrimidinone syntheses .
  • Key Considerations : Monitor reaction progress via TLC and optimize temperature (e.g., 100°C for 6 hours in DMF) to minimize side products .

Q. How can the compound’s structural identity and purity be validated?

  • Methodology : Use spectroscopic techniques:

  • NMR : Compare chemical shifts (e.g., δ ~4.3 ppm for –OCH2CH2Cl protons) with literature data .
  • Mass Spectrometry : Confirm molecular ion peak at m/z 202.64 (M+H⁺) .
  • IR : Identify carbonyl stretches (~1700 cm⁻¹) and ether linkages (~1100 cm⁻¹).
    • Purity Assessment : HPLC with UV detection (λ ~250–280 nm) or GC-MS for volatile impurities .

Q. What storage conditions are recommended to ensure compound stability?

  • Guidelines : Store at 4°C in airtight, light-resistant containers due to its oily nature and potential sensitivity to hydrolysis (chloroethoxy group) .
  • Decomposition Analysis : Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to detect degradation products like 2-(2-hydroxyethoxy)ethyl derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

  • Methodology :

  • Docking Studies : Use crystal structure data of related pyrido[1,2-a]pyrimidin-4-ones (e.g., orthorhombic lattice parameters: a = 4.2546 Å, b = 11.6274 Å) to model binding pockets .
  • DFT Calculations : Analyze electron density around the chloroethoxy group to predict nucleophilic substitution sites .
    • Validation : Compare computational results with experimental kinetic data (e.g., SN2 reaction rates) .

Q. What strategies can optimize the compound’s pharmacokinetic properties for pharmacological applications?

  • Approaches :

  • Salt Formation : Modify solubility by synthesizing salts (e.g., trifluoroacetate analogs, as seen in dihydropyrimidinone derivatives) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, inspired by anti-HIV agents like emtricitabine .
    • Assays : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Q. How do steric and electronic effects of the chloroethoxy substituent influence its chemical behavior?

  • Analysis :

  • Steric Effects : Compare reaction kinetics with analogs (e.g., 2-(2,2-difluoroethoxy)pyrimidines) to assess steric hindrance .
  • Electronic Effects : Use Hammett plots to correlate substituent σ values with reaction rates in nucleophilic substitutions .
    • Experimental Validation : Synthesize derivatives with –OCH2CF2 or –OCH2CH2F groups and compare reactivity .

Q. What mechanistic insights explain contradictions in reported synthetic yields?

  • Investigation :

  • Byproduct Analysis : Identify side products (e.g., dimerization via ether cleavage) using high-resolution MS .
  • Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., chlorohydrin byproducts) .
    • Mitigation : Optimize reaction stoichiometry (e.g., excess 2-(2-chloroethoxy)ethanol) and catalyst loading .

Safety and Handling

Q. What safety protocols are advised given the lack of published SDS data?

  • Precautions :

  • Assume toxicity based on structural analogs (e.g., chlorinated compounds). Use PPE (gloves, goggles) and work in a fume hood .
  • Request SDS from suppliers like American Elements or synthesize in-house under controlled conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.